Cas no 57079-92-2 ((1S,2S,3S,4R,7R,8S,9S)-4-Isopropyl-7-methyl-10-methylenetricyclo[5.2.1.03,8]decane-2,9-diol)

(1S,2S,3S,4R,7R,8S,9S)-4-Isopropyl-7-methyl-10-methylenetricyclo[5.2.1.03,8]decane-2,9-diol structure
57079-92-2 structure
Product Name:(1S,2S,3S,4R,7R,8S,9S)-4-Isopropyl-7-methyl-10-methylenetricyclo[5.2.1.03,8]decane-2,9-diol
Numero CAS:57079-92-2
MF:C15H24O2
MW:236.349864959717
CID:381683
PubChem ID:131855299
Update Time:2024-11-04

(1S,2S,3S,4R,7R,8S,9S)-4-Isopropyl-7-methyl-10-methylenetricyclo[5.2.1.03,8]decane-2,9-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4-Methano-1H-indene-3,8-diol,octahydro-7a-methyl-1-methylene-5-(1-methylethyl)-,(2R,3R,3aR,4R,5S,7aS,8R)-rel-(-)-
    • Isosativenediol
    • 2,4-Methano-1H-indene-1,3-diol,octahydro-4-methyl-8-methylene-7-(1-methylethyl)-, (1a,2a,3b,3ab,4a,7a,7ab)-(-)-
    • 2,4-Methano-1H-indene-1,3-diol,octahydro-4-methyl-8-methylene-7-(1-methylethyl)-,(1R,2R,3R,3aR,4S,7S,7aR)-rel-(-)- (9CI)
    • CID 131855299
    • (1S,2S,3S,4R,7R,8S,9S)-4-Isopropyl-7-methyl-10-methylenetricyclo[5.2.1.03,8]decane-2,9-diol
    • HY-N8864
    • 57079-92-2
    • CS-0149269
    • (1S,2S,3S,4R,7R,8S,9S)-7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol
    • AKOS040761909
    • trans-Sativenediol
    • (-)-Isosativenediol
    • DA-74589
    • Inchi: 1S/C15H24O2/c1-7(2)9-5-6-15(4)8(3)10-13(16)11(9)12(15)14(10)17/h7,9-14,16-17H,3,5-6H2,1-2,4H3
    • Chiave InChI: JKWAVUHQXGRTII-UHFFFAOYSA-N
    • Sorrisi: OC1C2C(=C)C3(C)CCC(C(C)C)C(C2O)C31

Proprietà calcolate

  • Massa esatta: 236.177630004g/mol
  • Massa monoisotopica: 236.177630004g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 1
  • Complessità: 362
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 40.5

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 347.7±30.0 °C at 760 mmHg
  • Punto di infiammabilità: 159.1±19.2 °C
  • Pressione di vapore: 0.0±1.7 mmHg at 25°C

(1S,2S,3S,4R,7R,8S,9S)-4-Isopropyl-7-methyl-10-methylenetricyclo[5.2.1.03,8]decane-2,9-diol Informazioni sulla sicurezza

(1S,2S,3S,4R,7R,8S,9S)-4-Isopropyl-7-methyl-10-methylenetricyclo[5.2.1.03,8]decane-2,9-diol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I97530-5 mg
2,4-Methano-1H-indene-3,8-diol,octahydro-7a-methyl-1-methylene-5-(1-methylethyl)-,(2R,3R,3aR,4R,5S,7aS,8R)-rel-(-)-
57079-92-2
5mg
¥6080.0 2022-04-27
TargetMol Chemicals
TN4328-5 mg
Isosativenediol
57079-92-2 98%
5mg
¥ 4,280 2023-07-11
TargetMol Chemicals
TN4328-1 mL * 10 mM (in DMSO)
Isosativenediol
57079-92-2 98%
1 mL * 10 mM (in DMSO)
¥ 4380 2023-09-15
TargetMol Chemicals
TN4328-5mg
Isosativenediol
57079-92-2
5mg
¥ 4280 2024-07-20
TargetMol Chemicals
TN4328-1 ml * 10 mm
Isosativenediol
57079-92-2
1 ml * 10 mm
¥ 4380 2024-07-20
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd